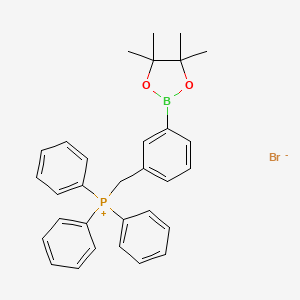

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide

Overview

Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide” is a boronated phosphonium salt and a useful building block . It is not intended for human or veterinary use and is for research use only .

Molecular Structure Analysis

The molecular formula of this compound is C31H33BBrO2P . The InChI string and Canonical SMILES are as follows :Physical And Chemical Properties Analysis

The molecular weight of this compound is 559.3 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass is 558.14946 g/mol .Scientific Research Applications

Lipogenic Inhibitors Development

Research led by Das et al. (2011) focused on the synthesis of boron-containing stilbene derivatives using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide. These compounds, notably BF102 and BF175, demonstrated inhibitory effects on lipogenesis in mammalian hepatocytes and suppressed cholesterol biosynthesis by targeting the HMG-CoA reductase gene expression. The compound BF102, in particular, showed potential as a lipid-lowering drug candidate without significant toxicity in mice, highlighting its potential in therapeutic applications Das et al., 2011.

Synthesis of Boron-Capped Polyenes

Another study by Das et al. (2015) explored the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. The methodology developed offers a pathway to synthesize boron-containing resveratrol analogs and conjugated polyene materials potentially useful in LCD technology and as therapeutics for neurodegenerative diseases. This work underscores the compound's utility in synthesizing novel materials with significant applications in electronics and medicine Das et al., 2015.

Antimitotic Agent Analogues Synthesis

In a related domain, Das et al. (2009) synthesized boron-containing combretastatin analogues using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide. These derivatives were designed to act as modulators of TGF-beta signaling pathways, representing a novel approach to evaluating biological activity in the context of antimitotic agents. This research highlights the compound's relevance in the synthesis of potential cancer therapeutics Das et al., 2009.

Phosphonium Salts in Photovoltaic Applications

Boon et al. (2012) synthesized a regioregular α-bromo-ω-carboxystyryl poly(3-hexylthiophene) (P3HT-COOH) by a Wittig reaction involving [(4-carboxyphenyl)methyl]triphenylphosphonium bromide. This functionalized polymer was used to improve the miscibility between poly(3-hexylthiophene) and TiO2 nanoparticles for photovoltaic applications, demonstrating the potential of phosphonium salts in enhancing the efficiency of solar energy devices Boon et al., 2012.

properties

IUPAC Name |

triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33BO2P.BrH/c1-30(2)31(3,4)34-32(33-30)26-16-14-15-25(23-26)24-35(27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29;/h5-23H,24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKHKMCCPFPNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33BBrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)

![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)